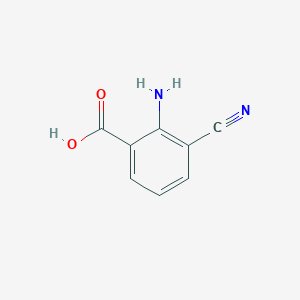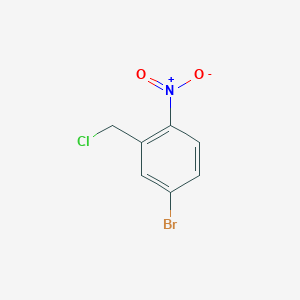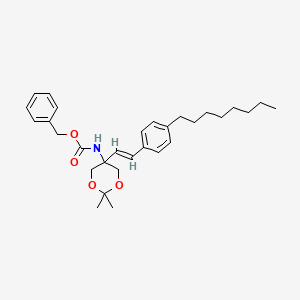
2-Amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Diiodo-L-tyrosine hydrate is a crystalline compound with the empirical formula C9H9I2NO3 · 2H2O. It is an iodinated derivative of the amino acid L-tyrosine and plays a significant role in the biosynthesis of thyroid hormones. This compound is often used as a substrate in various biochemical assays and has applications in both research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Diiodo-L-tyrosine hydrate typically involves the iodination of L-tyrosine. The reaction is carried out in an aqueous medium with iodine and an oxidizing agent such as sodium hypochlorite or hydrogen peroxide. The reaction conditions include maintaining a controlled temperature and pH to ensure the selective iodination at the 3 and 5 positions of the tyrosine molecule .
Industrial Production Methods
Industrial production of 3,5-Diiodo-L-tyrosine hydrate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The product is then crystallized and purified through recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
3,5-Diiodo-L-tyrosine hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diiodotyrosine derivatives.
Reduction: Reduction reactions can remove iodine atoms, converting it back to L-tyrosine or other intermediates.
Substitution: Halogen atoms can be substituted with other functional groups under specific conditions
Common Reagents and Conditions
Oxidizing Agents: Sodium hypochlorite, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Various nucleophiles such as amines or thiols
Major Products
The major products formed from these reactions include various iodinated tyrosine derivatives and deiodinated tyrosine .
Scientific Research Applications
3,5-Diiodo-L-tyrosine hydrate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3,5-Diiodo-L-tyrosine hydrate involves its role as an intermediate in the biosynthesis of thyroid hormones. In the thyroid gland, diiodotyrosine residues are coupled with other iodinated tyrosine residues to form thyroxine (T4) and triiodothyronine (T3). These hormones play critical roles in regulating metabolism, growth, and development .
Comparison with Similar Compounds
Similar Compounds
- 3-Iodo-L-tyrosine
- 3,3’,5-Triiodo-L-thyronine
- L-Thyroxine (T4)
- 3,3’-Diiodo-L-thyronine (T2)
Uniqueness
3,5-Diiodo-L-tyrosine hydrate is unique due to its specific iodination pattern, which makes it a crucial intermediate in thyroid hormone biosynthesis. Its ability to undergo various chemical reactions and its applications in multiple scientific fields further highlight its significance .
Properties
Molecular Formula |
C9H11I2NO4 |
|---|---|
Molecular Weight |
451.00 g/mol |
IUPAC Name |
(2S)-2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid;hydrate |
InChI |
InChI=1S/C9H9I2NO3.H2O/c10-5-1-4(2-6(11)8(5)13)3-7(12)9(14)15;/h1-2,7,13H,3,12H2,(H,14,15);1H2/t7-;/m0./s1 |
InChI Key |
OLVJOFLSAAXNES-FJXQXJEOSA-N |
Isomeric SMILES |
C1=C(C=C(C(=C1I)O)I)C[C@@H](C(=O)O)N.O |
Canonical SMILES |
C1=C(C=C(C(=C1I)O)I)CC(C(=O)O)N.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[Chloro(difluoro)methoxy]phenylhydrazine hydrochloride](/img/structure/B12330034.png)
![[2-acetyloxy-4-[(E)-(2-methyl-5-oxo-1,3-oxazol-4-ylidene)methyl]phenyl] acetate](/img/structure/B12330035.png)
![6-Bromo-3-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12330039.png)
![7-bromo-1,3,4,11a-tetrahydro-2H10H-2,4a,10-triazadibenzo[a,d]cycloheptene-5,11-dione](/img/structure/B12330044.png)
![2-Bromo-7-iodo-3-methyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B12330052.png)




![Piperazine,1-(1-oxidobenzo[b]thien-4-yl)-](/img/structure/B12330078.png)


![6-Methyl-2-(piperidin-3-yl)benzo[d]oxazole](/img/structure/B12330097.png)
